(5Z)-5-(3-hydroxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
Description
(5Z)-5-(3-hydroxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidin-4-one core substituted at position 3 with a 3-methylphenyl group and at position 5 with a 3-hydroxybenzylidene moiety. The Z-configuration of the benzylidene double bond is critical for its biological activity and molecular interactions .
Properties
IUPAC Name |
(5Z)-5-[(3-hydroxyphenyl)methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2S2/c1-11-4-2-6-13(8-11)18-16(20)15(22-17(18)21)10-12-5-3-7-14(19)9-12/h2-10,19H,1H3/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGDRMDEIQXULG-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC(=CC=C3)O)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)O)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(3-hydroxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the following steps:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a thiourea derivative with a suitable α-haloketone under basic conditions.
Introduction of Substituents: The hydroxybenzylidene and methylphenyl groups are introduced through a condensation reaction. This involves the reaction of the thiazolidinone core with 3-hydroxybenzaldehyde and 3-methylbenzaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate the reactions and improve product isolation.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions and product stability.
Chemical Reactions Analysis
Nucleophilic Reactions at the Thioxo Group
The C=S (thioxo) group at position 2 is a key reactive site, enabling nucleophilic substitution reactions.
Reaction with Amines
The thioxo group can undergo sulfur displacement with primary or secondary amines to form 2-amino derivatives . For example:
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Reagents : Ethylenediamine, aniline derivatives
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Conditions : Microwave irradiation (300–800 W), ethanol solvent, 50–80°C
Mechanism :
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Activation of the C=S bond via microwave-assisted heating.
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Nucleophilic attack by the amine at the electrophilic sulfur atom.
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Elimination of H<sub>2</sub>S and formation of the 2-amino derivative .
Oxidation and Reduction Reactions
The hydroxybenzylidene moiety and thiazolidinone ring participate in redox processes.
Oxidation of the Hydroxy Group
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Reagent : KMnO<sub>4</sub> in acidic or neutral conditions
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Product : Conversion of the 3-hydroxy group to a ketone or quinone structure.
Reduction of the Thiazolidinone Ring
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Reagent : NaBH<sub>4</sub> or LiAlH<sub>4</sub>
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Product : Saturation of the thiazolidinone ring or reduction of the benzylidene double bond.
Cycloaddition Reactions
The exocyclic double bond (Z-configuration) in the benzylidene group allows [4+2] Diels-Alder reactions.
| Dienophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12 h | Cycloadduct with fused bicyclic ring | 65–78% | |
| Tetracyanoethylene | DCM, RT, 3 h | Spirocyclic adduct | 82% |
Substitution at the 3-Methylphenyl Group
The 3-methylphenyl substituent undergoes electrophilic aromatic substitution (EAS):
Nitration
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Reagents : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>
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Position : Para to the methyl group
Halogenation
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Reagents : Cl<sub>2</sub>/FeCl<sub>3</sub> or Br<sub>2</sub>/Fe
Condensation Reactions
The hydroxybenzylidene moiety can participate in Knoevenagel condensations to extend conjugation:
Example :
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Reagent : 4-Chlorobenzaldehyde
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Conditions : Acetic acid catalyst, ethanol, reflux
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Product : Extended arylidene derivative with enhanced π-conjugation .
Microwave-Assisted Modifications
Microwave synthesis optimizes reaction efficiency for this compound:
| Reaction Type | Catalyst | Time | Yield | Source |
|---|---|---|---|---|
| Thiazolidinone formation | DSDABCOC | 5 min | 82–92% | |
| Amine substitution | FeNi<sub>3</sub>-ILs-MNPs | 30 min | 85% |
Biological Activity Correlation
Structural modifications via these reactions influence bioactivity:
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Anticancer Activity : 2-Amino derivatives show IC<sub>50</sub> values of 0.24–0.54 µM against HepG2 and MCF-7 cell lines .
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Kinase Inhibition : Cycloadducts exhibit nanomolar inhibition of DYRK1A (IC<sub>50</sub> = 0.028 µM) .
Comparative Reactivity Table
Key reaction pathways and outcomes for structural analogs:
Scientific Research Applications
Biological Activities
Research indicates that (5Z)-5-(3-hydroxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one exhibits several promising biological activities:
- Antioxidant Activity : This compound has shown potential as an antioxidant, which can help mitigate oxidative stress in cells. Antioxidants are crucial for protecting cells from damage caused by free radicals.
- Antimicrobial Properties : Studies have indicated that thiazolidinones possess antimicrobial properties, making this compound a candidate for developing new antimicrobial agents against various pathogens.
- Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
- Anticancer Activity : Preliminary studies suggest that this thiazolidinone may exhibit anticancer effects, potentially inhibiting the proliferation of cancer cells through various mechanisms.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through a reaction involving thiazolidine derivatives and appropriate aldehydes or ketones. Variations in the synthesis route can lead to different derivatives with enhanced or modified biological activities.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
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Study on Antioxidant Activity :
- A research article published in a peer-reviewed journal demonstrated that derivatives of thiazolidinones, including this compound, exhibit significant antioxidant capabilities when tested against standard oxidative stress models in vitro.
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Antimicrobial Testing :
- In a comparative study, this compound was evaluated against various bacterial strains. Results indicated a notable reduction in bacterial growth compared to control groups.
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Cancer Cell Proliferation Inhibition :
- Another study focused on the anticancer properties of this compound showed promising results in inhibiting the growth of specific cancer cell lines. Mechanistic studies suggested that it may induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of (5Z)-5-(3-hydroxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one involves interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in biological processes, such as microbial cell wall synthesis or inflammatory pathways.
Pathways Involved: The compound may inhibit key enzymes or modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Features:
X-ray crystallography confirms the planar geometry of the thiazolidinone ring and the intramolecular hydrogen bonding between the 3-hydroxy group and the thioxo sulfur, stabilizing the Z-configuration . Computational studies (DFT) further validate its electronic properties .
Comparison with Similar Compounds
Substituent Effects on the Benzylidene Ring
The 3-hydroxybenzylidene substituent distinguishes the target compound from analogs with varying substituents. Key comparisons include:
Key Findings:
- The 3-hydroxy group enhances hydrogen bonding with biological targets (e.g., enzymes like NAT1), contributing to its lower IC₅₀ compared to non-polar substituents like bromo or methyl .
- Halogenated derivatives (e.g., 4-bromo) exhibit higher lipophilicity, improving membrane permeability but reducing solubility .
Substituent Effects on the Thiazolidinone Ring
The 3-methylphenyl group at position 3 is compared to other aryl and alkyl substituents:
Key Findings:
- The 3-methylphenyl group provides moderate hydrophobicity, optimizing interactions with hydrophobic enzyme pockets. Replacing it with polar groups (e.g., 2-hydroxyethyl) improves solubility but may reduce target affinity .
- Bulky substituents (e.g., hexyl) increase lipophilicity but may sterically hinder binding .
Physicochemical Properties
Key Trends:
- Electron-withdrawing groups (e.g., bromo) increase LogP, reducing aqueous solubility.
- Hydrophilic substituents (e.g., morpholine in compound 5c ) improve solubility but may limit membrane penetration.
Biological Activity
(5Z)-5-(3-hydroxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anticancer, antimicrobial, and antioxidant activities. This article reviews the biological activities associated with this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a thiazolidin-4-one core, which is characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of various substituents on the aromatic rings significantly influences its biological activity.
Anticancer Activity
Research indicates that thiazolidin-4-one derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds within this class can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Thiazolidin-4-one Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 10.2 | Apoptosis induction |
| Compound B | HT-29 | 15.5 | Cell cycle arrest |
| This compound | H460 | 12.4 | Apoptosis |
Antimicrobial Activity
Thiazolidin-4-one derivatives have also been reported to possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, one study highlighted that certain derivatives demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low µg/mL range.
Table 2: Antimicrobial Activity of Thiazolidin-4-one Derivatives
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound C | S. aureus | 0.5 |
| Compound D | E. coli | 1.0 |
| This compound | Pseudomonas aeruginosa | 2.5 |
Antioxidant Activity
The antioxidant potential of thiazolidin-4-one derivatives has been assessed using various assays such as DPPH and ABTS radical scavenging tests. These compounds have shown varying degrees of effectiveness in neutralizing free radicals, contributing to their therapeutic potential in oxidative stress-related diseases.
Table 3: Antioxidant Activity Assays
| Compound | Assay Type | IC50 (µg/mL) |
|---|---|---|
| Compound E | DPPH | 25.0 |
| Compound F | ABTS | 30.0 |
| This compound | DPPH | 20.0 |
Case Studies
Several case studies have illustrated the efficacy of thiazolidin-4-one derivatives in clinical settings:
- Breast Cancer Treatment : In a preclinical study involving MCF-7 cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.
- Infection Control : A clinical trial assessing the antimicrobial effects of thiazolidinones demonstrated that patients treated with these compounds showed a marked improvement in infection resolution rates compared to standard antibiotic therapies.
Q & A
Q. What is the standard synthetic route for (5Z)-5-(3-hydroxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one?
The compound is synthesized via a condensation reaction between 3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one and 3-hydroxybenzaldehyde under basic conditions. Key steps include:
- Dissolving the thiazolidinone precursor (0.2 mol) and 3-hydroxybenzaldehyde (0.2 mol) in water or ethanol.
- Adding K₂CO₃ (0.4 mol) as a base to facilitate Schiff base formation and subsequent cyclization.
- Refluxing the mixture for 24 hours, monitored by TLC for reaction completion.
- Acidifying the mixture with HCl to precipitate the product, followed by recrystallization in ethyl acetate or methanol for purification .
Q. How is the compound structurally characterized?
Characterization involves:
- Single-crystal X-ray diffraction to confirm the Z-configuration of the benzylidene group and planar thiazolidinone ring (r.m.s. deviation < 0.015 Å) .
- NMR spectroscopy (¹H/¹³C) to identify substituents (e.g., aromatic protons at δ 6.8–7.5 ppm, thioxo sulfur at δ 190–200 ppm in ¹³C).
- FT-IR for functional groups (C=O stretch at ~1700 cm⁻¹, S-C=S at ~1250 cm⁻¹) .
- Elemental analysis to validate purity (>95%) .
Q. What preliminary biological screening methods are used for this compound?
Basic assays include:
- Antimicrobial activity : Agar diffusion tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values determined via broth dilution .
- Antioxidant assays : DPPH radical scavenging to measure IC₅₀ values .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess inhibition of proliferation .
Advanced Research Questions
Q. How do intermolecular interactions influence the crystal packing of this compound?
X-ray studies reveal:
- Intramolecular H-bonding : O–H⋯S interactions (2.5–2.7 Å) stabilize the Z-conformation of the benzylidene group.
- Intermolecular interactions : Dimers form via N–H⋯O and C–H⋯π bonds (3.1–3.4 Å), creating R₂²(7) and R₂²(10) ring motifs. These interactions enhance thermal stability (decomposition >250°C) .
- Dihedral angles : The thiazolidinone ring tilts 79.26° relative to the benzylidene group, affecting π-π stacking in the solid state .
Q. What structure-activity relationship (SAR) insights guide bioactivity optimization?
Key substituent effects include:
- 3-Hydroxybenzylidene vs. 4-hydroxy : The 3-hydroxy group enhances antioxidant activity (IC₅₀ ~12 µM vs. 25 µM for 4-hydroxy analogues) due to improved radical stabilization .
- 3-Methylphenyl substitution : Increases lipophilicity (logP ~3.2), improving membrane permeability in cytotoxicity assays .
- Thioxo group : Critical for enzyme inhibition (e.g., binding to hemoglobin subunits via S⋯Fe interactions) .
Q. How can computational methods predict the compound’s electronic properties and target interactions?
- DFT calculations : Optimize geometry using B3LYP/6-31G(d), revealing a HOMO-LUMO gap of ~4.1 eV, indicative of redox activity .
- Molecular docking : Simulations with hemoglobin subunits (PDB: 1GZX) show binding energies of −8.2 kcal/mol, driven by hydrogen bonds with Arg-40 and hydrophobic interactions with the methylphenyl group .
- MD simulations : Assess stability of protein-ligand complexes over 100 ns, with RMSD < 2.0 Å confirming stable binding .
Q. How are contradictions in biological data resolved (e.g., varying IC₅₀ values)?
Discrepancies arise from:
- Purity differences : HPLC quantification (>98% purity required; impurities >2% reduce activity by 30–50%) .
- Assay conditions : Varying pH (e.g., 7.4 vs. 6.5) alters protonation of the hydroxy group, affecting radical scavenging efficiency .
- Cell line variability : MCF-7 (ER+) vs. MDA-MB-231 (ER−) show differential sensitivity due to estrogen receptor interactions .
Q. What green chemistry approaches improve the synthesis of this compound?
- Solvent-free conditions : Using microwave irradiation reduces reaction time from 24 h to 2 h with 85% yield .
- Catalysts : β-Cyclodextrin-SO₃H enhances regioselectivity and reduces byproducts (<5%) in condensation reactions .
- Purification : Flash chromatography with hexane/ethyl acetate (1:9) replaces recrystallization, improving recovery (90% vs. 70%) .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for aldehyde precursors to avoid hydration side products .
- Crystallography : Use low-temperature (100 K) X-ray data collection to minimize thermal motion artifacts .
- Bioassays : Include positive controls (e.g., ascorbic acid for antioxidant assays, doxorubicin for cytotoxicity) to validate results .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
